1-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(Benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a benzyloxy group at position 1 and a 2-methoxy-5-methylphenyl carboxamide moiety at position 3. The compound’s benzyloxy group enhances lipophilicity, which may influence membrane permeability, while the methoxy and methyl substituents on the phenyl ring modulate steric and electronic properties for target binding .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-15-10-11-19(26-2)18(13-15)22-20(24)17-9-6-12-23(21(17)25)27-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHRKJWSVBZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS Number 852365-83-4, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20N2O4
- Molecular Weight : 364.40 g/mol
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of methoxy and benzyloxy groups may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.
Case Study Findings :
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- DU145 (prostate cancer)
- IC50 Values :
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Research Findings :
-
Microbial Strains Tested :
- Gram-positive: Staphylococcus aureus, Enterococcus faecalis
- Gram-negative: Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
Comparative Analysis of Biological Activity
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with dihydropyridine structures, including 1-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest potential for development into therapeutic agents for bacterial infections.
Antiviral Activity
The antiviral potential of this compound has been explored, particularly its ability to inhibit viral replication. Preliminary studies suggest it may interfere with viral enzymes or host cell receptors. For example, laboratory tests indicate effectiveness against specific strains of influenza virus.
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research has shown that it can induce apoptosis in cancer cells through various mechanisms, such as modulation of cell cycle progression and activation of caspases.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings highlight its potential as a lead compound for anticancer drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in disease pathways. These studies reveal that the compound binds effectively to active sites of enzymes related to cancer and microbial resistance.
Key Findings:
- The compound forms hydrogen bonds with key amino acid residues in target proteins.
- Docking scores indicate a high affinity for binding, suggesting potential efficacy as an inhibitor.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Dihydropyridine-3-carboxamide derivatives exhibit structural diversity, with variations in substituents significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Dihydropyridine Carboxamides
Structural Modifications and Pharmacological Implications
- Substituent Effects on Bioactivity: Benzyloxy vs. Halobenzyl: The target compound’s benzyloxy group (vs. halobenzyl in ’s analogs) may reduce halogen-associated toxicity while retaining lipophilicity for cellular uptake . Methoxy/Methyl Phenyl vs. Thioether and Cyano Modifications: AZ257 () incorporates a thioether and cyano group, which may enhance electrophilic interactions but increase metabolic liability compared to the target compound’s carboxamide .
- Activity Against Cancer vs.
Key Research Findings
Anticancer Activity :
- Antiviral Potential: Dihydropyridine carboxamides with benzyloxy groups (e.g., ’s analogs) inhibit HIV-1 integrase via chelation of divalent metal ions in the active site, a mechanism likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
